molecular formula C23H30N2O B4936189 N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide

N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide

Cat. No. B4936189
M. Wt: 350.5 g/mol
InChI Key: PDROKFHXWVCFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as SNC80, is a synthetic compound that acts as a selective agonist of the delta-opioid receptor. It is used in scientific research to study the mechanism of action and physiological effects of delta-opioid receptor activation.

Mechanism of Action

N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and spinal cord. Activation of the delta-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of ion channel activity, resulting in analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anxiolysis, and antidepressant-like effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise investigation of the receptor's role in physiological processes. However, one limitation is that its effects may vary depending on the experimental conditions and the specific animal model used.

Future Directions

There are numerous future directions for research on N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide and the delta-opioid receptor. One area of interest is the potential therapeutic applications of delta-opioid receptor agonists in the treatment of chronic pain and substance abuse disorders. Another area of interest is the role of the delta-opioid receptor in the regulation of mood and emotion, which may have implications for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide and other delta-opioid receptor agonists.

Synthesis Methods

N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide can be synthesized using various methods, including the reaction of 1-(3-phenylpropyl)piperidine with 2,6-dimethylphenyl isocyanate and subsequent carboxylation with carbon dioxide. Another method involves the reaction of 1-(3-phenylpropyl)piperidine with 2,6-dimethylbenzyl chloride followed by carboxylation with carbon dioxide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide has been used in numerous scientific studies to investigate the role of the delta-opioid receptor in various physiological processes, including pain modulation, mood regulation, and addiction. It has also been studied for its potential therapeutic applications in the treatment of chronic pain and substance abuse disorders.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-18-9-6-10-19(2)22(18)24-23(26)21-14-8-16-25(17-21)15-7-13-20-11-4-3-5-12-20/h3-6,9-12,21H,7-8,13-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDROKFHXWVCFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)piperidine-3-carboxamide

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